![molecular formula C9H8BrCl2NO B14621246 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one CAS No. 60677-16-9](/img/structure/B14621246.png)
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one is an organic compound that features a bromine atom, two chlorine atoms, and a methylamino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one can be achieved through a multi-step process. One common method involves the bromination of an appropriate precursor, such as 3,5-dichloro-4-(methylamino)acetophenone, using bromine in the presence of a suitable solvent like chloroform . The reaction is typically carried out at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
科学研究应用
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamino group, contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
- 2-Bromo-1,4-dichlorobenzene
Uniqueness
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methylamino group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
60677-16-9 |
|---|---|
分子式 |
C9H8BrCl2NO |
分子量 |
296.97 g/mol |
IUPAC 名称 |
2-bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8BrCl2NO/c1-13-9-6(11)2-5(3-7(9)12)8(14)4-10/h2-3,13H,4H2,1H3 |
InChI 键 |
DNWRGFTWVPULMP-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1Cl)C(=O)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


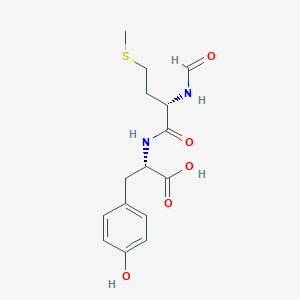
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
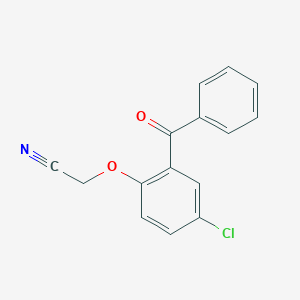
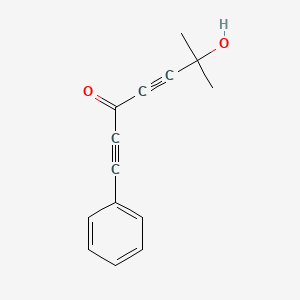
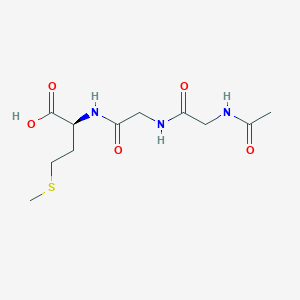
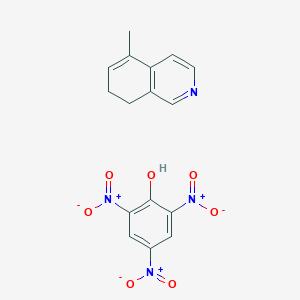
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
methyl}phosphonic acid](/img/structure/B14621215.png)
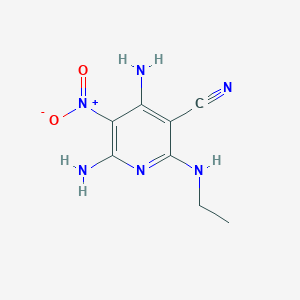
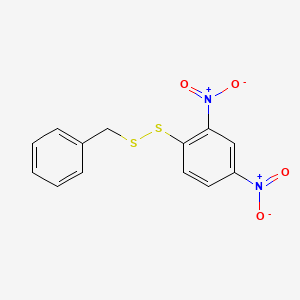
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
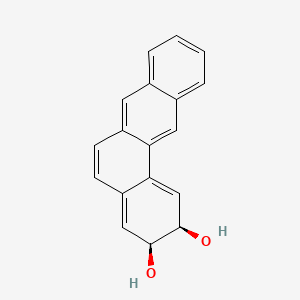
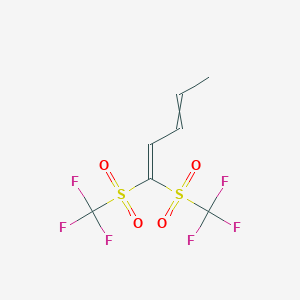
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
